molecular formula C18H15NO2 B11847023 1-Phenylethyl isoquinoline-3-carboxylate

1-Phenylethyl isoquinoline-3-carboxylate

Cat. No.: B11847023
M. Wt: 277.3 g/mol
InChI Key: SQSQJQQQGMJRAA-UHFFFAOYSA-N
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Description

1-Phenylethyl isoquinoline-3-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylethyl group attached to the isoquinoline ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 1-Phenylethyl isoquinoline-3-carboxylate, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .

Another method is the Bischler-Napieralski reaction, where β-phenylethylamine reacts with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and environmentally friendly solvents is common in industrial settings to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Phenylethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylethyl isoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Phenylethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Angustureine: A natural isoquinoline alkaloid with similar structural features.

    Galipeine: Another isoquinoline derivative with biological activity.

    Cuspareine: Known for its pharmacological properties.

Uniqueness

1-Phenylethyl isoquinoline-3-carboxylate is unique due to its specific phenylethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-phenylethyl isoquinoline-3-carboxylate

InChI

InChI=1S/C18H15NO2/c1-13(14-7-3-2-4-8-14)21-18(20)17-11-15-9-5-6-10-16(15)12-19-17/h2-13H,1H3

InChI Key

SQSQJQQQGMJRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

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